molecular formula C24H29ClN2O5 B193159 Benazepril hydrochloride CAS No. 86541-74-4

Benazepril hydrochloride

Cat. No.: B193159
CAS No.: 86541-74-4
M. Wt: 460.9 g/mol
InChI Key: VPSRQEHTHIMDQM-FKLPMGAJSA-N
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Mechanism of Action

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .

Biochemical Analysis

Biochemical Properties

Benazepril hydrochloride plays a significant role in biochemical reactions within the body. It interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, particularly those involved in vasoconstriction and blood pressure regulation . By inhibiting ACE, it reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, reducing the effects of this potent vasoconstrictor and leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can effectively reduce proteinuria and improve diabetic nephropathy by decreasing ANGPTL-4 expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving diabetic nephropathy (DN) rat models, it was found that this compound treatment led to significant improvements in proteinuria, urea, creatinine, triglycerides, and total cholesterol levels .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway in the body. It interacts with the angiotensin-converting enzyme (ACE) in this pathway, inhibiting its activity and thereby affecting the levels of angiotensin II .

Subcellular Localization

The subcellular localization of this compound is not explicitly described in the literature. As an ACE inhibitor, it is expected to interact with ACE, which is found on the surface of endothelial cells, particularly in the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benazepril hydrochloride involves several steps. One common method starts with ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. These compounds undergo reduction ammoniation, recrystallization resolution, and hydrolysis to form the final product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, this compound is prepared by combining the active component with auxiliaries such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate. The mixture is then granulated, coated, and compressed into tablets . This method ensures the stability and quality of the medication during storage and use.

Chemical Reactions Analysis

Types of Reactions: Benazepril hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is benazeprilat, the active metabolite responsible for its therapeutic effects .

Comparison with Similar Compounds

Uniqueness of Benazepril Hydrochloride: this compound is unique due to its high potency, favorable side effect profile, and stability. It is often preferred for its rapid onset of action and long duration of effect, making it suitable for once-daily dosing .

Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045922
Record name Benazepril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86541-74-4, 866541-74-4
Record name Benazepril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril hydrochloride [USAN:USP:JAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920
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Record name Benazepril hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride
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Record name BENAZEPRIL HYDROCHLORIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZEPRIL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A solution of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (10.0 g) and ethyl benzylpyruvate (26.4 g) in acetic acid (75 ml) and methanol (75 ml) was stirred at room temperature under nitrogen for 1 hour. Sodium cyanoborohydride (3.4 g) in methanol (25 ml) was added dropwise over 4 hours. The reaction mixture was stirred at room temperature for 24 hours. Concentrated hydrochloric acid (4 ml) was added dropwise, and the mixture stirred at room temperature for 1 hour. The reaction mixture was evaporated to dryness. The residue was partitioned between 150 ml of water and 50 ml of ether and adjusted to pH 9 with 40% sodium hydroxide. The layers were separated and the ether layer was discarded. The aqueous layer was adjusted to pH 4.3 with concentrated hydrochloric acid and extracted with 3×75 ml of ethyl acetate. The organic portions were dried (magnesium sulfate) and concentrated to dryness. Hydrogen chloride gas was bubbled into a solution of the crude product in 310 ml of methylene chloride for 5 minutes. The solution was evaporated and the residue was stirred in 225 ml of ether. The product was collected by filtration to give a 70:30 diastereomeric mixture as determined by high pressure liquid chromatography. The product was recrystallized from ethanol/ethyl acetate (1:3) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one hydrochloride melting at 246°-8° (dec.) and corresponding to the racemic isomer B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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